molecular formula C19H28N2O3S2 B2374911 3-(phenylsulfonyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034572-51-3

3-(phenylsulfonyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide

Cat. No. B2374911
CAS RN: 2034572-51-3
M. Wt: 396.56
InChI Key: USZDTMMIYNXUFH-UHFFFAOYSA-N
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Description

3-(phenylsulfonyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H28N2O3S2 and its molecular weight is 396.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity A study focused on the synthesis and evaluation of antimicrobial activity for a series of compounds, including those structurally related to 3-(phenylsulfonyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide. These compounds demonstrated significant antimicrobial activities against pathogens affecting Lycopersicon esculentum (tomato plants), highlighting their potential in agricultural applications to combat bacterial and fungal infections (Vinaya et al., 2009).

Potential for Alzheimer’s Disease Treatment Research into new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, similar in structure to the compound , has been conducted to evaluate their effectiveness as drug candidates for Alzheimer’s disease. These compounds were synthesized and assessed for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease treatment. This study emphasizes the compound's relevance in developing new therapeutic agents for neurodegenerative disorders (Rehman et al., 2018).

Neuropeptide Y Y5 Receptor Antagonists Compounds structurally similar to 3-(phenylsulfonyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide have been identified as potent and selective antagonists of the neuropeptide Y (NPY) Y5 receptor. The Y5 receptor is implicated in the central regulation of appetite, making these antagonists potential therapeutic agents for obesity. The study provides insights into the binding characteristics of these antagonists, contributing to the understanding of their mechanism of action and the development of obesity treatments (Mullins et al., 2008).

Anticancer Potential Investigations into the anticancer potential of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, related to 3-(phenylsulfonyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide, have been conducted. These studies aim to identify compounds with potent anticancer activities, suggesting the possible application of such compounds in cancer therapy. Initial results show promise, but further studies are necessary to confirm their therapeutic potential (Rehman et al., 2018).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S2/c22-19(9-13-26(23,24)18-4-2-1-3-5-18)20-14-16-6-10-21(11-7-16)17-8-12-25-15-17/h1-5,16-17H,6-15H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZDTMMIYNXUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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